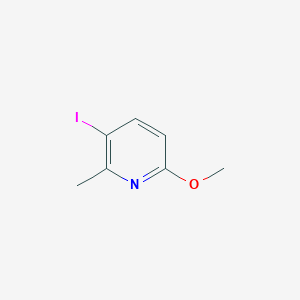

3-Iodo-6-methoxy-2-methylpyridine

Descripción

3-Iodo-6-methoxy-2-methylpyridine (C₇H₈INO, molecular weight: 249.05 g/mol) is a halogenated pyridine derivative characterized by iodine at position 3, methoxy at position 6, and a methyl group at position 2. This compound is utilized in cross-coupling reactions (e.g., Suzuki or Ullmann reactions) due to the reactivity of the iodine substituent . However, commercial availability challenges are noted, as it is listed as "discontinued" by suppliers like CymitQuimica .

Propiedades

IUPAC Name |

3-iodo-6-methoxy-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKMIEHDBKYHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methoxy-2-methylpyridine typically involves the iodination of 6-methoxy-2-methylpyridine. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of 3-Iodo-6-methoxy-2-methylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Iodo-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the pyridine ring.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Aldehydes, carboxylic acids, or ketones depending on the extent of oxidation.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Iodo-6-methoxy-2-methylpyridine is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to participate in the development of compounds targeting various medical conditions, particularly neurological disorders.

Key Pharmaceutical Uses:

- Cholinergic Drugs: It plays a role in synthesizing cholinergic agents that are effective in treating gastrointestinal diseases .

- Neurological Disorders: The compound enhances drug efficacy and specificity for conditions such as Alzheimer's and other cognitive impairments .

Agrochemical Applications

In the agrochemical sector, 3-iodo-6-methoxy-2-methylpyridine is utilized for developing effective pest control solutions. Its application helps minimize environmental impact while ensuring sustainable agricultural practices.

Agrochemical Benefits:

- Pest Control Formulations: It is incorporated into formulations that target specific pests without harming beneficial species .

- Sustainable Agriculture: The compound supports environmentally friendly practices by reducing chemical runoff and toxicity .

Material Science Applications

The compound's unique properties make it valuable in material science, particularly in the development of advanced materials.

Material Science Contributions:

- Polymers and Coatings: 3-Iodo-6-methoxy-2-methylpyridine enhances the durability and resistance of materials to degradation, making it suitable for various industrial applications .

- Organic Electronics: Its derivatives are explored for use in organic electroluminescent devices, contributing to advancements in display technologies .

Biochemical Research

In biochemical research, this compound serves as a reagent in various assays and experiments.

Research Applications:

- Enzyme Activity Studies: It facilitates the study of metabolic pathways and enzyme activities, which are crucial for understanding biological processes .

- Synthetic Biology: The compound is used in synthetic biology to create new biological pathways or modify existing ones .

Organic Synthesis

3-Iodo-6-methoxy-2-methylpyridine is a versatile building block in organic synthesis.

Synthesis Applications:

- Complex Molecule Construction: It aids in the creation of complex organic molecules, streamlining research and development processes across multiple industries .

- Cross-Coupling Reactions: The compound participates in cross-coupling reactions that are essential for forming carbon-carbon bonds in organic synthesis .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Iodo-6-methoxy-2-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which is crucial for its interaction with molecular targets. The methoxy and methyl groups can influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-Iodo-2-methoxy-6-methylpyridine

- Structure : Iodine at position 4, methoxy at position 2, methyl at position 5.

- Molecular Weight : 249.05 g/mol (identical to the target compound but with substituent rearrangement).

2-Iodo-3-methoxy-6-methylpyridine

- Structure : Iodine at position 2, methoxy at position 3, methyl at position 6.

- Synthesis : Prepared via Ullmann coupling using KI/I₂ and NaHCO₃, with X-ray crystallography confirming regioselectivity .

- Key Differences : The iodine’s ortho position to methoxy may sterically hinder coupling reactions, reducing utility in synthesis compared to the target compound .

3-Iodo-2-methoxy-5-methylpyridine

Halogen and Functional Group Variants

6-Iodo-3-(methoxymethoxy)-2-phenylpyridine

- Structure : Iodine at position 6, methoxymethoxy (MOM) protecting group at position 3, phenyl at position 2.

- Synthesis : Produced via methoxymethyl chloride reaction with a hydroxyl precursor in THF/DMF .

- Key Differences : The phenyl group and MOM protection enhance steric bulk, limiting applications in small-molecule synthesis compared to the methyl-substituted target compound .

6-Iodo-5-methoxypyridin-3-ol

Chloro and Nitro Derivatives

2-Chloro-6-methoxy-3-nitropyridine

Comparative Data Table

Key Findings and Implications

- Regioselectivity : Iodine at position 3 (target compound) offers optimal reactivity for cross-coupling compared to ortho or para isomers .

- Steric Effects : Methyl groups at position 2 (target) reduce steric hindrance vs. phenyl or MOM-protected analogs .

- Electronic Effects : Methoxy at position 6 (target) minimizes electron donation, preserving ring reactivity for halogen displacement .

Actividad Biológica

3-Iodo-6-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8INO. It belongs to the class of pyridine derivatives, characterized by the presence of iodine, methoxy, and methyl substituents on the pyridine ring. This unique structure imparts distinct biological activities and applications in various fields, including medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| IUPAC Name | 3-iodo-6-methoxy-2-methylpyridine |

| Molecular Formula | C7H8INO |

| Molecular Weight | 219.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Iodo-6-methoxy-2-methylpyridine is primarily attributed to its ability to interact with biological macromolecules, such as enzymes and receptors. The iodine atom can participate in halogen bonding , enhancing its binding affinity to target proteins. The methoxy and methyl groups influence the compound's lipophilicity and electronic properties , which are crucial for its biological interactions.

Enzyme Inhibition Studies

Research indicates that 3-Iodo-6-methoxy-2-methylpyridine can act as an enzyme inhibitor. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating diseases related to enzyme dysregulation .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that 3-Iodo-6-methoxy-2-methylpyridine effectively inhibited the activity of certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs .

- Receptor Binding Affinity : Another investigation focused on the compound's interaction with dopamine receptors. The findings indicated that it exhibits a significant binding affinity, suggesting its potential use in neuropharmacology, particularly in the treatment of psychiatric disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 3-Iodo-6-methoxy-2-methylpyridine is crucial for optimizing its biological activity. Modifications to the methoxy or methyl groups can lead to variations in potency and selectivity towards specific biological targets. For example, substituting the methoxy group with a hydroxy group has been shown to alter receptor binding profiles significantly .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of 3-Iodo-6-methoxy-2-methylpyridine:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Hydroxy-2-iodo-6-methylpyridine | Hydroxy group instead of methoxy | Altered receptor binding |

| 3-Iodo-2-methoxypyridine | Lacks methyl group | Different metabolic pathway interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Iodo-6-methoxy-2-methylpyridine, and what challenges arise during iodination?

- Methodological Answer : Direct iodination of pyridine derivatives often requires regioselective halogenation. For analogs like 3-iodo-2-methoxy-5-methylpyridine (), iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Key challenges include avoiding over-iodination and competing side reactions (e.g., demethylation of the methoxy group). A stepwise approach involves:

Methylation of the hydroxyl group in 6-methoxy-2-methylpyridin-3-ol (if starting from a hydroxyl precursor).

Regioselective iodination at the 3-position using ICl in acetic acid at 0–5°C .

Characterization via H NMR should confirm substitution patterns by observing deshielding of adjacent protons.

Q. How can researchers confirm the structural integrity of 3-Iodo-6-methoxy-2-methylpyridine using spectroscopic methods?

- Methodological Answer :

- NMR : The methoxy group ( ppm) and methyl group ( ppm) should appear as singlets. The iodine atom induces deshielding in nearby protons (e.g., H-4 and H-5), splitting into doublets or triplets due to coupling .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at (CHINO). High-resolution MS can distinguish isotopic patterns for iodine (M+2 peak ~25% of M+) .

Q. What solvents and conditions are suitable for storing 3-Iodo-6-methoxy-2-methylpyridine to prevent degradation?

- Methodological Answer : Halogenated pyridines are prone to light-induced decomposition. Store in amber vials under inert gas (N/Ar) at –20°C. Avoid protic solvents (e.g., MeOH, HO) to prevent nucleophilic displacement of iodine. Stability studies (TGA/DSC) for analogs (e.g., 2-chloro-4-iodonicotinaldehyde oxime in ) suggest decomposition above 150°C .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of 3-Iodo-6-methoxy-2-methylpyridine in cross-coupling reactions?

- Methodological Answer : The iodine atom at the 3-position is meta to the methoxy group, creating electronic deactivation for Suzuki-Miyaura couplings. However, steric hindrance from the 2-methyl group may slow transmetalation. Optimize using:

- Catalyst : Pd(PPh) with CsCO in toluene/EtOH (3:1) at 80°C.

- Additives : Add 10 mol% TBAB (tetrabutylammonium bromide) to enhance solubility of inorganic bases .

Monitor reaction progress via TLC (R shifts) and analyze regioselectivity using C NMR to confirm C–I bond retention.

Q. What strategies mitigate competing side reactions during functionalization of 3-Iodo-6-methoxy-2-methylpyridine?

- Methodological Answer : Common issues include:

- Demethylation : Protect the methoxy group using trimethylsilyl (TMS) ethers during harsh conditions (e.g., strong acids).

- Iodine Displacement : Use bulky ligands (e.g., XPhos) in cross-couplings to suppress nucleophilic attack .

For example, highlights the use of TMS-protected alkynes to stabilize intermediates in Sonogashira couplings .

Q. How can computational methods predict the stability and reactivity of 3-Iodo-6-methoxy-2-methylpyridine under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution. The methoxy group’s electron-donating effect stabilizes the ring but may increase susceptibility to electrophilic attack at the 5-position.

- pKa Prediction : Tools like ACD/Labs predict the pyridine nitrogen’s pKa (~3.5–4.0), suggesting protonation occurs in strongly acidic media, altering reactivity .

Data Contradiction Analysis

Q. Discrepancies in reported yields for iodopyridine derivatives: How to resolve?

- Analysis : and list iodinated pyridines with varying substituents (e.g., 3-iodo-2-methoxy-5-methylpyridine vs. 3-iodo-5-methylpyridin-2-ol). Contradictions in yields may stem from:

- Substrate Purity : Trace moisture in starting materials reduces iodination efficiency.

- Reaction Scale : Smaller scales (<1 mmol) often report higher yields due to better temperature control.

- Workup Methods : Column chromatography vs. recrystallization can lead to yield variability. Validate protocols via reproducibility tests across multiple batches .

Experimental Design Considerations

Designing a stability study for 3-Iodo-6-methoxy-2-methylpyridine in aqueous media

- Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.

Monitor degradation via HPLC-UV at 254 nm.

Identify byproducts using LC-MS/MS. For analogs like 2-chloro-4-iodopyridin-3-yl)methanol (), hydrolysis of the C–I bond generates pyridinols, detectable by loss of the iodine isotopic pattern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.